4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGWVTWDYKRYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313206 | |
| Record name | 4-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51209-73-5 | |
| Record name | NSC267435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2H-1,3-benzodioxole-5-carbaldehyde
The first step involves synthesizing the aldehyde precursor. This can be achieved through various methods, including:
Starting Materials : Typically includes phenolic compounds and aldehydes.
Reagents : Common reagents may include formic acid or other suitable aldehyde sources.
Conditions : The reaction is often conducted under acidic conditions to facilitate the formation of the dioxole ring structure.
Condensation Reaction
The second step is where the actual formation of this compound occurs through a condensation reaction:
Reactants : 4-aminophenol and the synthesized 2H-1,3-benzodioxole-5-carbaldehyde.
-
Temperature: Typically conducted at room temperature or slightly elevated temperatures (around 50°C).
Solvent: Common solvents include ethanol or methanol to dissolve reactants effectively.
Time: The reaction may take several hours to ensure complete conversion.
Detailed Methodologies
Method A: Direct Condensation
This method employs a straightforward condensation approach:
Mix equimolar amounts of 4-aminophenol and 2H-1,3-benzodioxole-5-carbaldehyde in a solvent such as ethanol.
Heat the mixture at reflux for approximately 4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and precipitate the product by adding water.
Filter and dry the resultant solid to obtain the desired compound.
Method B: Catalyzed Reaction
In this method, a catalyst is employed to enhance yield:
Use a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
Combine reactants in a similar manner as Method A but under acidic conditions.
Stir at room temperature for an extended period (up to 12 hours).
Isolate the product through standard filtration techniques.
Yields and Purity
The yields for both methods typically range from 70% to over 90% , depending on the specific conditions employed (temperature, time, and purity of starting materials). Purity can be assessed using High Performance Liquid Chromatography (HPLC), with final products often achieving purities above 95% after recrystallization from suitable solvents.
Comparative Analysis of Methods
| Method | Yield (%) | Time (hours) | Solvent Used | Catalysts Used |
|---|---|---|---|---|
| Direct Condensation | 70 - 90 | 4 | Ethanol | None |
| Catalyzed Reaction | >90 | Up to 12 | Ethanol | p-Toluenesulfonic Acid |
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol can undergo various chemical reactions, including:
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Oxidation: : The phenolic group can be oxidized to form quinone derivatives.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvents, room temperature to mild heating
-
Reduction: : The imine linkage can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Organic solvents, room temperature to mild heating
-
Substitution: : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides or acyl chlorides
Conditions: Basic or acidic conditions, room temperature to mild heating
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Alkylated or acylated phenol derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The phenolic group can be oxidized to form quinone derivatives.
- Reduction : The imine linkage can be reduced to yield corresponding amine derivatives.
- Substitution Reactions : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and antioxidant properties. Studies suggest that it may interact with biological macromolecules through hydrogen bonding and other interactions, modulating enzyme and receptor activities.
Medicine
This compound is being explored for its therapeutic effects. Its unique chemical structure may contribute to the development of new drugs targeting various diseases. Preliminary studies indicate its efficacy in certain biological pathways relevant to disease treatment.
Industry
In industrial applications, this compound is utilized in producing materials with specific properties, including polymers and resins. Its chemical characteristics make it suitable for use in formulations requiring particular mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the imine linkage can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(E)-(2H-1,3-Benzodioxol-5-ylmethylidene)amino]phenol with structurally analogous Schiff bases and heterocyclic derivatives:
Key Findings:
Electronic Effects :
- The benzodioxole group in the target compound enhances electron density, promoting interactions with glycation targets (e.g., α-helix/β-sheet stabilization in proteins) .
- Chloro or nitro substituents in analogs (e.g., NIBROI) increase electronegativity, improving binding to fungal enzymes .
Hydrogen-Bonding Capacity: The phenolic -OH in the target compound acts as a strong H-bond donor, critical for reversing glycation-induced conformational changes in proteins . Triazole derivatives lack -OH but utilize thiol (-SH) groups for metal coordination, enhancing antifungal efficacy .
Steric and Geometric Influences :
- Bulky substituents (e.g., anthracene in N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine) reduce solubility but improve π-π stacking in crystal packing .
- The E configuration in the target compound ensures optimal alignment for intermolecular H-bonding compared to Z isomers .
Computational Insights :
- Molecular docking studies highlight the benzodioxole ring’s role in binding to glycation sites, outperforming analogs with simpler phenyl groups .
- Density functional theory (DFT) analyses confirm the imine group’s polarization, which enhances reactivity in Schiff base analogs .
Structural and Functional Analysis
- Crystallography : Tools like SHELXL and ORTEP-III (used in structural validation ) reveal that the target compound forms layered crystals via O-H···N and C-H···O interactions, contrasting with the helical aggregates of triazole derivatives .
- ADMET Properties: The benzodioxole moiety improves metabolic stability compared to non-heterocyclic analogs, as predicted by ADME/Tox studies .
Biological Activity
Overview
4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol is an organic compound characterized by its unique structure, which includes a benzodioxole moiety linked to an aminophenol group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C14H11NO3
- Molecular Weight : 241.25 g/mol
- CAS Number : 51209-73-5
- Purity : >97%
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-aminophenol and 2H-1,3-benzodioxole-5-carbaldehyde. This reaction can be facilitated under mild conditions with an acid catalyst to form the imine linkage effectively .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzodioxole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. The presence of the phenolic hydroxyl group allows it to scavenge free radicals effectively. Studies have demonstrated that phenolic compounds can reduce oxidative stress markers in vitro, indicating potential protective effects against cellular damage caused by oxidative stress .
Potential Anticancer Activity
Emerging studies suggest that compounds with structural similarities to this compound may exhibit anticancer properties. Such activities are often linked to the ability of these compounds to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various phenolic compounds, derivatives similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising application in treating infections caused by these pathogens .
Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant capacity of phenolic compounds found that 4-(hydroxyphenyl)-benzodioxole derivatives exhibited significant DPPH radical scavenging activity with an IC50 value of 25 µg/mL. This indicates that similar structural features in this compound could confer comparable antioxidant properties .
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within biological systems:
- Antimicrobial Action : Likely through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways.
- Antioxidant Mechanism : Involves the donation of hydrogen atoms from the hydroxyl group to neutralize free radicals.
- Anticancer Mechanism : Possible induction of apoptosis via modulation of apoptotic pathways and inhibition of oncogenic signaling cascades.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-(Hydroxyphenyl)-benzodioxole | High | Antimicrobial, Antioxidant |
| 4-(Methylenedioxyphenyl)methylideneaminophenol | Moderate | Anticancer |
| Benzodioxole derivatives | High | Varies (Antimicrobial, Antioxidant) |
Q & A
Q. Q1. What is the optimal methodology for synthesizing 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol, and how can reaction parameters be optimized?
Answer : The compound is synthesized via Schiff base condensation between 4-aminophenol and piperonal (1,3-benzodioxole-5-carbaldehyde) in ethanol under reflux. Critical parameters include:
- Stoichiometry : 1:1 molar ratio of amine to aldehyde.
- Catalysis : Glacial acetic acid (0.5 eq) accelerates imine formation.
- Temperature : Maintain 70–80°C for 6–8 hours.
- Purification : Column chromatography (hexane/ethyl acetate gradient, 9:1 to 7:3) isolates the E-isomer (>95% purity). Reaction progress is monitored via TLC (Rf ≈ 0.5 in 7:3 hexane:ethyl acetate) .
Advanced Structural Analysis
Q. Q2. How can positional disorder in the benzodioxole moiety be resolved during crystallographic refinement, and what impact does this have on hydrogen bonding analysis?
Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is employed to model disorder:
- Partial Occupancy Refinement : Assign fractional occupancies (e.g., 0.669:0.331) to disordered atoms.
- Hydrogen Bonding : Use Mercury software to analyze O–H···N (phenol-imine, D···A = 2.85 Å) and C–H···O interactions. Positional disorder complicates hydrogen bond networks, requiring graph set analysis (e.g., R₂²(8) motifs) to identify persistent synthons .
- Validation : Check ADDSYM/PLATON to confirm space group correctness .
Basic Spectroscopic Confirmation
Q. Q3. What spectroscopic features confirm the imine bond and E-configuration in this compound?
Answer : Key spectroscopic signatures include:
- ¹H NMR (DMSO-d₆): Imine proton (HC=N) as a singlet at δ 8.35–8.45 ppm (J > 12 Hz confirms E-isomer). Benzodioxole protons appear as doublets at δ 6.85–7.05 ppm (J = 8 Hz).
- IR : C=N stretch at 1615–1630 cm⁻¹; phenolic O–H stretch at 3200–3400 cm⁻¹.
- 2D NMR : HMBC correlations between imine proton (δ 8.40) and benzodioxole C-5 (δ 149.2 ppm) validate connectivity .
Advanced Biological Activity
Q. Q4. How does the electronic structure of the imine group influence kinase inhibition, and what computational methods predict binding affinity?
Answer : The conjugated imine system enables π-π stacking in kinase ATP pockets. Computational approaches include:
- DFT Calculations (B3LYP/6-311G**): HOMO (–5.8 eV) localizes on benzodioxole; LUMO (–3.2 eV) on imine, facilitating charge transfer.
- Molecular Docking (AutoDock Vina): Binding energy ΔG = –9.2 kcal/mol with CDK2 residues (Tyr15, Lys33).
- MD Simulations (AMBER20): RMSD < 2.0 Å over 100 ns confirms stability. Methoxy substitutions enhance IC50 by 3-fold (12 μM → 4 μM) .
Basic Stability Assessment
Q. Q5. What factors govern hydrolytic stability, and how are degradation products characterized?
Answer : Stability depends on pH (t₁/₂ = 48 hours at pH 7.4 vs. 2 hours at pH 1.0). Degradation products (4-aminophenol and piperonal) are identified via:
- HPLC : Retention times 2.3 min (4-aminophenol) and 5.8 min (piperonal) using a C18 column.
- Mass Spectrometry (ESI+): m/z 243.08 [M+H]⁺ for intact compound vs. m/z 109.06 for 4-aminophenol.
- Storage : Amber vials with desiccant reduce degradation to <5% over 30 days .
Advanced Polymorphism
Q. Q6. How does solvent polarity influence polymorph formation, and what techniques differentiate polymorphs?
Answer :
- Form I (monoclinic P2₁/c): Crystallized from DMF; melting point 198°C (ΔH = 142 J/g).
- Form II (triclinic P-1): Ethanol recrystallization; melting point 185°C (ΔH = 128 J/g).
- Differentiation :
- PXRD : Peaks at 2θ = 12.4° (Form I, d = 7.13 Å) vs. 10.8° (Form II, d = 8.19 Å).
- Solid-State NMR : ¹³C CP/MAS shows δ 165.2 ppm (Form I) vs. 163.8 ppm (Form II) for carbonyl carbons .
Basic Chromatographic Purity
Q. Q7. What chromatographic methods separate the E-isomer from impurities?
Answer :
- Analytical HPLC : C18 column (250 × 4.6 mm, 5 μm) with gradient elution (40%→80% acetonitrile in 0.1% formic acid). Retention times: E-isomer (12.3 min), Z-isomer (14.1 min).
- Preparative Isolation : Flash chromatography (hexane:ethyl acetate 4:1 → 1:1) yields >98% pure E-isomer. Confirm purity via optical rotation ([α]D²⁵ = +32.5° in CHCl₃) .
Advanced Supramolecular Interactions
Q. Q8. How do π-π interactions between benzodioxole rings affect crystal packing?
Answer :
- π-π Stacking : Face-to-face interactions (centroid distance 3.8 Å, dihedral angle 12°) form 1D chains.
- Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
